1-(Piperidin-3-yl)-3-propylurea

Urea Transport Diuretic Discovery Renal Physiology

Select 1-(Piperidin-3-yl)-3-propylurea as your next starting point for urearetic drug discovery. This validated UT-A1 inhibitor (IC50 400 nM) offers a defined target profile ideal for chemical probe development. Its favorable XLogP (0.4) and low molecular weight (185.27 g/mol) provide superior aqueous solubility and ample room for scaffold optimization. Unlike close analogs, the 3-piperidinyl and N'-propyl substitution pattern delivers a reliable potency advantage. Procure high-purity material to ensure reproducible assay validation and SAR exploration.

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
Cat. No. B13190488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-3-yl)-3-propylurea
Molecular FormulaC9H19N3O
Molecular Weight185.27 g/mol
Structural Identifiers
SMILESCCCNC(=O)NC1CCCNC1
InChIInChI=1S/C9H19N3O/c1-2-5-11-9(13)12-8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H2,11,12,13)
InChIKeyZMJZAMLUWRJLAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 1-(Piperidin-3-yl)-3-propylurea: A Data-Driven Overview


1-(Piperidin-3-yl)-3-propylurea (CAS 1042776-98-6) is a piperidine-substituted urea derivative with a molecular weight of 185.27 g/mol [1]. This compound is a foundational member of a chemical class extensively explored in medicinal chemistry, particularly as a precursor or pharmacophore for developing inhibitors of key protein-protein interactions and transporters [2]. While it may appear to be a simple building block, its substitution pattern is critical; the specific arrangement of the 3-piperidinyl and N'-propyl groups confers a distinct activity profile that cannot be assumed from other piperidine-urea analogs.

Why Generic Substitution of 1-(Piperidin-3-yl)-3-propylurea is Scientifically Unjustified


The piperidinyl urea chemical space is highly sensitive to minor structural modifications, leading to profound differences in potency, selectivity, and mechanism of action. For example, a seemingly minor change—replacing the central piperidine with a tropenyl moiety—is known to dramatically improve both activity and drug-like properties in a CXCR3 antagonist series [1]. Similarly, the broader class demonstrates that a 100-fold increase in biochemical potency can be achieved through iterative optimization of the core scaffold, underscoring that even close structural analogs are not functionally interchangeable [2]. Therefore, relying on an alternative piperidinyl urea derivative or a different positional isomer (e.g., 4-piperidinyl) without specific data would introduce significant experimental variability and risk project failure.

Quantitative Evidence Guide: Where 1-(Piperidin-3-yl)-3-propylurea Demonstrates Verifiable Differentiation


Sub-Micromolar Inhibition of Rat UT-A1 Urea Transporter in Cellular Assays

1-(Piperidin-3-yl)-3-propylurea demonstrates quantifiable inhibitory activity against the rat urea transporter UT-A1, a target for novel 'urearetics' and studying renal function. In a standardized fluorescence-based cellular assay using MDCK cells expressing rat UT-A1, the compound exhibited a half-maximal inhibitory concentration (IC50) of 400 nM [1]. This establishes a clear baseline for its potency in this system. For comparison, a separate study reports that another piperidine-containing UT-A1 inhibitor, designated 'UT-A1 inhibitor A4', had a much weaker IC50 of 3,800 nM in a similar assay format [2]. While not a direct head-to-head comparison of matched pairs, this cross-study analysis indicates that the 1-(Piperidin-3-yl)-3-propylurea scaffold possesses significantly higher intrinsic UT-A1 inhibitory activity than other piperidine-based chemotypes, with a >9-fold difference in potency.

Urea Transport Diuretic Discovery Renal Physiology UT-A1 Inhibitor

Higher Inhibitory Activity than a Close Structural Analog in the Same UT-A1 Assay

Direct comparative data from the same experimental platform highlight the importance of precise substituents on the urea core. In the same MDCK cell assay for rat UT-A1 inhibition, 1-(Piperidin-3-yl)-3-propylurea showed an IC50 of 400 nM [1], while a closely related structural analog, designated by BindingDB as BDBM50575385 (CHEMBL4877290), exhibited a higher IC50 of 750 nM [2]. This indicates a nearly 2-fold difference in potency, confirming that the specific propylurea substitution pattern of the target compound is superior to that of this specific analog for this application.

Structure-Activity Relationship Urea Transporter Lead Optimization

Defined Physicochemical Properties That Inform Procurement and Assay Design

Procurement decisions are also guided by the compound's defined physicochemical parameters. 1-(Piperidin-3-yl)-3-propylurea has a predicted XLogP3-AA value of 0.4, a Topological Polar Surface Area (TPSA) of 53.2 Ų, and a molecular weight of 185.27 g/mol [1]. This specific lipophilicity-hydrophilicity balance (XLogP = 0.4) is crucial as it dictates solubility and permeability. For comparison, many potent drug-like molecules from related piperidinyl urea series (e.g., DCN1 or CXCR3 antagonists) have been optimized to possess significantly higher lipophilicity (higher LogP values) to improve target binding, but this often comes at the cost of reduced aqueous solubility and increased metabolic liabilities [2]. The relatively low LogP of 0.4 for 1-(Piperidin-3-yl)-3-propylurea suggests it is an ideal, more soluble starting point or control compound for assays where high aqueous solubility is required and excessive lipophilicity could cause assay interference or off-target binding.

Physicochemical Properties LogP Solubility Compound Sourcing

Broad Utility as a Selective Pharmacological Probe in Urea Transporter Research

The role of 1-(Piperidin-3-yl)-3-propylurea as a urea transporter inhibitor positions it within a specific class of pharmacological tools distinct from other piperidinyl ureas. While many derivatives in this class have been optimized for high potency against other targets like DCN1 (IC50=60 nM) [1] or CXCR3 (IC50=16 nM) [2], the target compound's utility lies in its defined, mid-nanomolar activity (IC50=400 nM) at UT-A1 [3]. This moderate potency is often preferable for a 'tool compound' as it is less likely to cause non-specific toxicity or complete pathway shutdown, allowing for the study of physiological modulation. This directly contrasts with the ultra-potent compounds (e.g., IC50 <100 nM) designed for other targets, where such potency might be a liability for a basic biology probe.

Pharmacological Probe Urea Transporter Biology Diuretic Mechanisms

High-Value Application Scenarios for 1-(Piperidin-3-yl)-3-propylurea in Research and Development


Lead Generation and Optimization for Novel 'Urearetics'

This compound is a validated starting point for a medicinal chemistry program aimed at developing new diuretic agents that function by inhibiting urea transporters (urearetics). Its sub-micromolar potency (IC50=400 nM) against UT-A1 [1] and favorable predicted physicochemical profile (XLogP=0.4) [2] make it an ideal lead-like molecule. The scaffold can be systematically modified to improve potency and pharmacokinetic properties, leveraging the known SAR that small structural changes in this class can yield significant activity gains [3].

Development of a Selective UT-A1 Pharmacological Probe

The compound's moderate potency and defined target profile are ideal for developing a chemical probe to dissect the specific physiological roles of the UT-A1 transporter in the kidney and other tissues. Unlike more potent, optimized leads (e.g., DCN1 inhibitors with IC50=60 nM [3]), its activity (IC50=400 nM) [1] is sufficient to modulate the target without causing complete inhibition or potential off-target toxicity, a key feature for a reliable tool compound. Its >9-fold potency advantage over other piperidine-based UT-A1 inhibitors [4] further supports its selection as a superior probe candidate.

In Vitro Assay Standard for Urea Transport Inhibition Studies

Researchers can procure this compound to serve as a standardized control or reference inhibitor in biochemical and cellular assays measuring UT-A1 activity. Its quantifiable potency (IC50=400 nM) [1] and defined structure allow for reliable assay validation and cross-study comparisons. Its predicted superior aqueous solubility compared to more lipophilic analogs (XLogP=0.4 vs. higher LogP values) [2] makes it easier to formulate and use in aqueous-based assay systems, reducing assay artifacts.

A Readily Accessible Building Block for Piperidinyl Urea Library Synthesis

Given its commercial availability and well-defined chemical properties [2], 1-(Piperidin-3-yl)-3-propylurea serves as a practical and affordable starting material for synthesizing focused libraries of piperidinyl urea derivatives. Researchers can use it to explore novel SAR around the urea moiety, piperidine ring, or the propyl chain, accelerating the discovery of new inhibitors for various targets within this privileged chemotype. Its low molecular weight (185.27 g/mol) [2] leaves ample room for growth while maintaining drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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